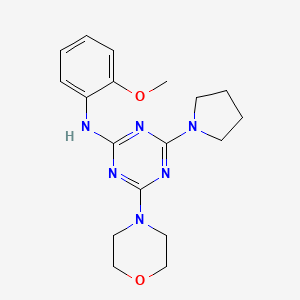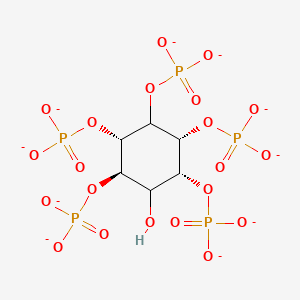
D-myo-inositol (1,2,4,5,6)-pentakisphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1D-myo-inositol 1,2,4,5,6-pentakisphosphate(10-) is decaanion of 1D-myo-inositol 1,2,4,5,6-pentakisphosphate arising from global deprotonation of the phosphate OH groups; major species at pH 7.3. It is a conjugate base of a 1D-myo-inositol 1,2,4,5,6-pentakisphosphate.
Applications De Recherche Scientifique
Synthesis and Metabolism
D-myo-inositol (1,2,4,5,6)-pentakisphosphate has been synthesized and studied for its metabolism in tissue extracts, particularly in fetal calf thymus. It was observed that this compound undergoes phosphorylation to myo-inositol hexakisphosphate (InsP6) and presents unique metabolic pathways compared to its isomers (Rudolf et al., 1997).
Biological Occurrence and Phosphorylation
Research has identified various myo-inositol pentakisphosphates, including this compound, in different biological systems like slime mould, mung-bean seedlings, and human cells. Their phosphorylation to myo-inositol hexakisphosphate by ATP-dependent kinase activities has been extensively studied (Stephens et al., 1991).
Chemical Synthesis for Biological Studies
A tethered derivative of myo-inositol pentakisphosphate (IP5) was synthesized for facilitating immobilization in biological studies, such as pull-down experiments and surface plasmon resonance studies. This innovation aids in understanding the biological roles and physiological functions of myo-inositol pentakisphosphate in cells (Gregory et al., 2015).
Enzymatic Synthesis and Allosteric Effects
Research on murine bone macrophages has revealed the presence of enzymes capable of synthesizing myo-inositol pentakisphosphate from myo-inositol tetrakisphosphate. This process indicates the role of myo-inositol pentakisphosphate in biological signaling pathways (Stephens et al., 1988).
Chromatographic Separation and Analysis
Gradient ion chromatography has been used to separate and analyze inositol phosphates, including myo-inositol pentakisphosphates. This method helps in understanding the distribution and composition of these compounds in various biological sources like calf brains and soybean seeds (Phillippy & Bland, 1988).
Metabolic and Physiological Insights
The study of myo-inositol hexakisphosphate and its partially dephosphorylated products, including this compound, has provided insights into their origins, bioavailability, and degradation pathways in the environment. This research highlights the complexity and significance of these compounds in ecological and physiological contexts (Wu et al., 2015).
Propriétés
Formule moléculaire |
C6H7O21P5-10 |
|---|---|
Poids moléculaire |
569.98 g/mol |
Nom IUPAC |
[(1S,2R,4R,5R)-3-hydroxy-2,4,5,6-tetraphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H17O21P5/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)/p-10/t1?,2-,3-,4-,5+,6?/m1/s1 |
Clé InChI |
CTPQAXVNYGZUAJ-WWHKVMGRSA-D |
SMILES isomérique |
[C@@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-] |
SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O |
SMILES canonique |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



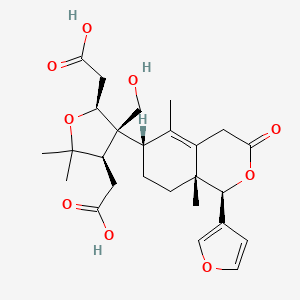
![2-Hydroxy-5-[(2-hydroxy-6-methyl-3-sulfophenyl)methyl]-3-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid](/img/structure/B1263599.png)
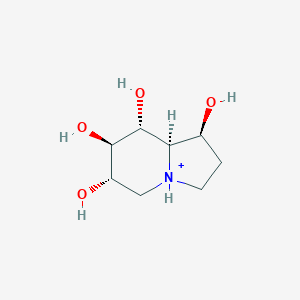
![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3E)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea](/img/structure/B1263602.png)
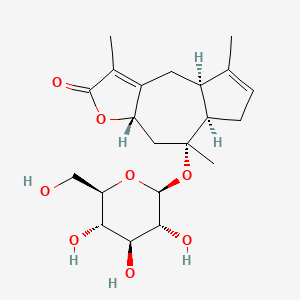
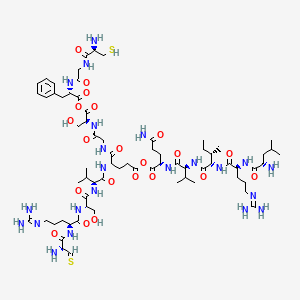


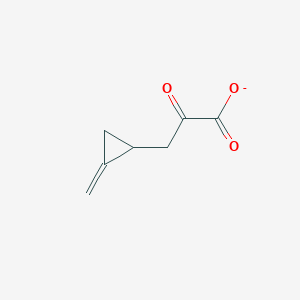

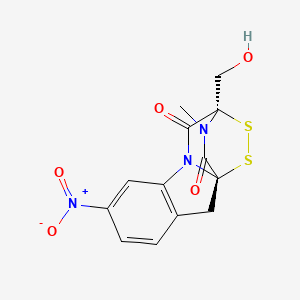
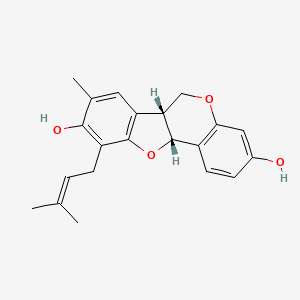
![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxy-phenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chroman-4-one; (2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxy-phenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chroman-4-one](/img/structure/B1263618.png)
